6-Chlorohexanenitrile

Description

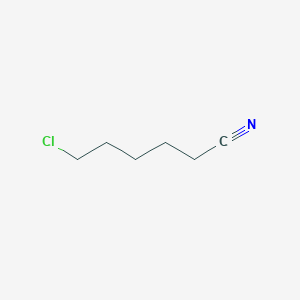

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN/c7-5-3-1-2-4-6-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKNMBFMTVKLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289184 | |

| Record name | 6-chlorohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-78-0 | |

| Record name | NSC59713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chlorohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Targeted Chemical Synthesis Routes

The deliberate synthesis of 6-chlorohexanenitrile is primarily achieved through nucleophilic substitution reactions, a cornerstone of organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Strategies from Halogenated Alkanes

A prevalent method for synthesizing nitriles involves the reaction of a halogenoalkane with a cyanide salt. This approach is particularly effective for producing this compound from suitable precursors.

The reaction between 1-bromo-6-chlorohexane (B1265839) and a cyanide salt, such as sodium or potassium cyanide, is a direct method for producing this compound. The process typically involves heating the halogenoalkane under reflux with an ethanolic solution of the cyanide salt. The choice of solvent is crucial, as the presence of water can lead to the formation of 6-chloro-1-hexanol (B31631) as a byproduct through a competing substitution reaction with hydroxide (B78521) ions. In this reaction, the more reactive bromine atom is selectively replaced by the cyanide nucleophile, leaving the chlorine atom intact. This selectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide a better leaving group.

A study on the electrochemical reduction of 1-bromo-6-chlorohexane has shown that the cleavage of the C-Br bond occurs at a less negative potential than the C-Cl bond, which supports the higher reactivity of the bromo-substituent in nucleophilic substitution reactions.

Table 1: Reaction Parameters for the Cyanation of 1-Bromo-6-chlorohexane

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant | 1-Bromo-6-chlorohexane | Bifunctional substrate with differential reactivity of halogen atoms. |

| Reagent | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Source of the nucleophilic cyanide ion (CN⁻). |

| Solvent | Ethanol | Prevents significant formation of alcohol byproducts. |

| Temperature | Heating under reflux | Provides the necessary activation energy for the reaction. |

Mechanistic Aspects of Cyanide-Mediated Conversions

The nucleophilic substitution reaction between a primary halogenoalkane like 1-bromo-6-chlorohexane and the cyanide ion typically proceeds through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this mechanism, the cyanide nucleophile attacks the carbon atom bonded to the bromine atom from the side opposite to the leaving group. This backside attack occurs in a single, concerted step where the C-CN bond is formed simultaneously as the C-Br bond is broken. The rate of the S(_N)2 reaction is dependent on the concentration of both the halogenoalkane and the cyanide ion.

For secondary and tertiary halogenoalkanes, the S(_N)1 (unimolecular nucleophilic substitution) mechanism can also occur. This mechanism involves a two-step process starting with the slow ionization of the halogenoalkane to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. However, given that 1-bromo-6-chlorohexane is a primary halide, the S(_N)2 pathway is the predominant mechanism.

Other Controlled Synthetic Pathways

While nucleophilic substitution is a major route, other methods can be employed for the synthesis of nitriles. One such method is the dehydration of a primary amide. For this compound, this would involve the dehydration of 6-chlorohexanamide. This reaction is typically carried out by heating the solid amide with a strong dehydrating agent like phosphorus(V) oxide (P(4)O({10})). The liquid nitrile product is then collected via distillation.

Another potential, though less direct, route could start from 6-chlorohexanol. The alcohol can be oxidized to 6-chlorohexanal, as demonstrated in a synthesis using dimethyl sulfoxide (B87167) and oxalyl chloride. The resulting aldehyde could then potentially be converted to this compound through the formation of a cyanohydrin followed by subsequent chemical modifications, although this is a more complex pathway.

Formation via Polymer Degradation Processes

Interestingly, this compound has been identified as a product of the chemical degradation of certain polymers, highlighting a non-synthetic route to its formation.

**2.2.1. Product of Polyamide

Influence of Catalytic Agents in Polymer Pyrolysis (e.g., HCl)

The pyrolysis of polyamides, such as Polyamide-6 (PA-6), can be significantly influenced by the presence of catalytic agents. Hydrogen chloride (HCl) has been identified as a key catalyst in this process, particularly in the formation of nitriles. researchgate.netresearchgate.net During the thermal degradation of polymers, if a chlorine source is present, HCl can be evolved. This in-situ generation of HCl then participates in the reaction pathways of polyamide degradation.

Research indicates that the presence of HCl promotes the hydrolytic decomposition of the amide groups within the polyamide structure. researchgate.net This catalytic action facilitates the formation of various volatile nitriles. researchgate.net While the primary product of PA-6 pyrolysis is often ε-caprolactam, the presence of HCl alters the reaction landscape, favoring the production of aliphatic nitriles. researchgate.netunibo.it

The mechanism for the formation of this compound in the presence of HCl is proposed to involve the following steps:

Chain Scission and Formation of Vinyl Terminus: The polyamide chain undergoes thermal scission.

cis-Elimination: In the presence of HCl, a cis-elimination reaction can occur, leading to the formation of a terminal vinyl group on a polymer fragment. researchgate.net

Addition of HCl: The evolved HCl then adds across this newly formed vinyl group, resulting in the formation of the chlorinated nitrile, this compound. researchgate.net

It has been noted that acids such as sulfuric and phosphoric acid can also increase the rate of polyamide decomposition, suggesting that acidic catalysis, in general, plays a significant role in the pyrolysis of these polymers. nist.gov However, for the specific formation of this compound, a chlorine source is essential.

Co-Pyrolysis Effects in Mixed Polymer Systems

The synthesis of this compound is a prime example of the effects of co-pyrolysis, where the interaction of two or more different polymers during pyrolysis leads to the formation of products not typically seen from the pyrolysis of the individual polymers. Specifically, the co-pyrolysis of Poly(vinyl chloride) (PVC) and Polyamide-6 (PA-6) has been reported to yield this compound. researchgate.netunibo.it

In this mixed polymer system, PVC acts as the source for the catalytic agent, HCl. Upon heating, PVC undergoes dehydrochlorination, releasing significant amounts of HCl gas. researchgate.net This HCl then interacts with the degrading PA-6 polymer chains as described in the previous section.

The interaction between different polymers during co-pyrolysis is a complex field. For instance, while PVC significantly influences the pyrolysis of PA-6, its effect on other polyamides like Polyamide-6,6 (PA-6,6) appears to be different, with less influence on its pyrolytic behavior. researchgate.netunibo.it This highlights the specific nature of polymer-polymer interactions during thermal decomposition.

The table below summarizes the key findings from research on the co-pyrolysis of PVC and PA-6.

| Precursor Polymers | Key Evolved Catalyst | Primary Interaction | Resulting Product | Reference |

| Polyamide-6 (PA-6) and Poly(vinyl chloride) (PVC) | Hydrogen Chloride (HCl) | Catalytic degradation of PA-6 by HCl from PVC decomposition | Formation of this compound and other aliphatic nitriles | researchgate.netunibo.it |

It is important to note that the efficiency and product distribution of co-pyrolysis can be affected by various parameters, including the ratio of the polymers in the mixture, the pyrolysis temperature, and the residence time in the reactor. Further research would be needed to optimize these conditions for the selective production of this compound.

Chemical Reactivity and Transformational Chemistry

Nucleophilic Reactivity of the Chloro Functionality

The chlorine atom in 6-chlorohexanenitrile is attached to a primary carbon, making it susceptible to nucleophilic attack, primarily through an SN2 mechanism. This reactivity allows for the introduction of various functional groups at the 6-position of the hexanenitrile (B147006) chain.

The chloro group can be readily displaced by sulfur nucleophiles to form thioether derivatives. A notable example is the reaction with thiourea (B124793). In this reaction, the sulfur atom of thiourea acts as the nucleophile, attacking the carbon bearing the chlorine atom. This substitution reaction yields S-(5-cyanopentyl)isothiourea, which can be isolated as a salt, such as a hydrochloride or hydrobromide. google.com This transformation is a key step in the synthesis of various sulfur-containing nitrile derivatives. google.com

The reaction involves heating this compound with thiourea, often in a protic solvent like water or ethanol. google.com The resulting product is an isothiouronium salt, a stable thioether analog. google.com

Table 1: Synthesis of S-(5-cyanopentyl)isothiourea

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

The electrophilic nature of the C-Cl bond in this compound permits reactions with a wide array of nucleophiles. These reactions are fundamental for elaborating the molecular structure and synthesizing more complex derivatives.

A key transformation is the reaction with ammonia (B1221849), which displaces the chloride to form 6-aminohexanenitrile (B1265705). This reaction converts the chloro functionality into a primary amine, which can then be used in further synthetic steps, such as intramolecular cyclizations. Other common nucleophiles can also be employed to generate diverse analogs. For instance, reaction with hydroxide (B78521) ions leads to the formation of 6-hydroxyhexanenitrile, while substitution with the azide (B81097) ion yields 6-azidohexanenitrile. These substitutions follow the general principles of SN2 reactions, where the reactivity depends on the strength of the nucleophile and the reaction conditions. researchgate.netunibo.it

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Ammonia | NH₃ | 6-Aminohexanenitrile |

| Hydroxide | NaOH | 6-Hydroxyhexanenitrile |

| Cyanide | NaCN | Heptanedinitrile |

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can participate in various transformations, including cyclizations, reductions, and hydrolysis.

While this compound is not a direct precursor in classic thiazole (B1198619) syntheses like the Hantzsch reaction, its derivatives are valuable intermediates. The Hantzsch thiazole synthesis typically involves the condensation of an α-haloketone with a thioamide. scholaris.canih.govmdpi.com

The derivative S-(5-cyanopentyl)isothiourea, formed from this compound and thiourea, is a key building block. google.com This isothiourea derivative can participate in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. Furthermore, the conversion of this compound to 6-aminohexanenitrile opens pathways for other heterocyclic syntheses. For example, the Cook-Heilbron thiazole synthesis is a method that utilizes α-aminonitriles to produce aminothiazoles, highlighting the synthetic potential of the amine derivative. scholaris.ca

The nitrile group of this compound can undergo well-established reduction and hydrolysis reactions.

Reduction: The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The product of this reaction is 6-chloro-1-hexylamine. This adds a primary amine functionality to the molecule while preserving the chloro group, resulting in a useful bifunctional intermediate.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. researchgate.net This reaction typically proceeds through an amide intermediate (6-chlorohexanamide). Complete hydrolysis yields 6-chlorohexanoic acid. researchgate.net The reaction conditions can be controlled to favor the isolation of either the intermediate amide or the final carboxylic acid. researchgate.net

Table 3: Transformation Pathways of the Nitrile Group

| Reaction Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Reduction | e.g., LiAlH₄, H₂/catalyst | - | 6-Chloro-1-hexylamine |

Advanced Reaction Chemistry and Cascade Processes

The dual functionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These processes offer an efficient route to complex molecules from a simple starting material.

A significant example is the synthesis of azepane-4-carbonitrile (B580898). This process begins with the nucleophilic substitution of the chloro group in this compound with ammonia to form 6-aminohexanenitrile. This intermediate is then subjected to base-mediated intramolecular cyclization. In this step, the nitrogen of the amine group acts as an internal nucleophile, attacking the electrophilic carbon of the nitrile group, leading to the formation of the seven-membered azepane ring in a highly efficient cascade process.

Additionally, this compound has been identified as a product in the complex thermal degradation processes of polymers. Specifically, it forms during the co-pyrolysis of polyamide-6 (PA-6) and polyvinyl chloride (PVC). researchgate.netresearchgate.net In this high-temperature process, hydrogen chloride evolved from the decomposition of PVC facilitates the degradation of PA-6, leading to the formation of this compound among other products. researchgate.net

Radical Chemistry Integration in Polymer Synthesis and Modification

Radical polymerization is a cornerstone of polymer science, relying on initiators to generate radical species that propagate a chain reaction with monomers. fujifilm.comlibretexts.org Common initiators include azo compounds like AIBN (azoisobutyronitrile) and peroxides which decompose under heat or light. libretexts.orgtcichemicals.com Furthermore, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) utilize specific initiators, often containing a halide, to create polymers with well-defined structures. libretexts.orgsigmaaldrich.comalfa-chemistry.com

Despite having an alkyl chloride group, which could theoretically play a role in techniques like ATRP, there is no significant evidence in the reviewed literature to suggest that this compound is employed as an initiator, chain transfer agent, or modifying agent in radical polymerization. Searches for its use in these applications did not yield any specific research findings or established methodologies.

Interestingly, the primary connection of this compound to polymer chemistry appears to be as a degradation product. Research on the co-pyrolysis of Poly(vinyl chloride) (PVC) and Polyamide-6 (PA-6) has identified this compound as one of the resulting compounds. researchgate.netunibo.itresearchgate.net In these high-temperature processes, the hydrogen chloride (HCl) evolved from PVC is believed to react with the PA-6 backbone, leading to the formation of the nitrile. researchgate.netresearchgate.net

The table below summarizes the context in which this compound is mentioned in relation to polymers.

| Research Area | Role of this compound | Associated Polymers | References |

| Polymer Pyrolysis | Degradation Product | Poly(vinyl chloride) (PVC), Polyamide-6 (PA-6) | researchgate.net, unibo.it, researchgate.net |

Investigation of Cascade Reactions and Functionalization Strategies

Cascade reactions, also known as tandem or domino reactions, are highly efficient chemical processes where multiple bonds are formed in a single sequence without isolating intermediates. These strategies are of great interest in organic synthesis for building complex molecules.

A thorough review of chemical literature provided no specific examples of this compound being used as a key substrate in the development or investigation of cascade reactions. While its bifunctional nature—possessing both a nucleophilic nitrile group (after deprotonation) and an electrophilic alkyl chloride end—suggests potential for such transformations, this potential does not appear to have been realized or documented in significant research.

Functionalization strategies typically involve the conversion of one functional group into another to build molecular complexity. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloride can be displaced by various nucleophiles. One related synthesis shows that this compound itself can be formed by reacting 1-bromo-6-chlorohexane (B1265839) with a cyanide nucleophile. However, beyond these fundamental transformations, its application in broader, multi-step functionalization strategies or cascade sequences is not reported.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Intermediate in Complex Molecule Construction

The ability to selectively react at either the chloro or nitrile terminus makes 6-chlorohexanenitrile a strategic building block in multistep synthetic sequences. This selectivity is crucial for the efficient construction of intricate molecules with specific functionalities.

In the field of agrochemicals, this compound serves as a crucial starting material for the synthesis of various active compounds. forecastchemicals.comtradeindia.com Its utility is demonstrated in the preparation of dithiane derivatives, which are important intermediates in the synthesis of certain pesticides. The reaction of this compound with 2-(1-chloroheptyl)-1,3-dithiane, for instance, yields a functionalized dithiane product, showcasing the compound's role in carbon-carbon bond formation. The presence of the nitrile group also allows for its conversion into other functional groups, such as amines or carboxylic acids, which are common moieties in agrochemical structures. The compound is recognized as a key intermediate in the manufacturing processes of various agrochemicals. forecastchemicals.comforecastchemicals.com

The pharmaceutical industry widely utilizes this compound as a precursor for the synthesis of a variety of pharmaceutical building blocks and active pharmaceutical ingredients (APIs). forecastchemicals.comforecastchemicals.comadvatechgroup.com Its role as a chemical intermediate is pivotal in the production of numerous drugs. forecastchemicals.com For example, it is a key component in the synthesis of nitrile derivatives that have shown potential in treating a range of diseases. google.com

One notable application is in the synthesis of azepane derivatives. The reaction of this compound with ammonia (B1221849) forms 6-aminohexanenitrile (B1265705), which can then undergo intramolecular cyclization to produce azepane-4-carbonitrile (B580898), a valuable scaffold in medicinal chemistry. This process highlights the utility of this compound in constructing heterocyclic systems, which are prevalent in many drug molecules.

Furthermore, this compound is implicated in the synthesis of intermediates for drugs like pentoxifylline, which is used to treat blood flow problems. cionpharma.com The compound's structure provides the necessary carbon backbone and functional handles for the elaboration into the final drug molecule. cionpharma.com A patented process also describes the use of this compound in the preparation of nitrile derivatives with potential applications in treating hyperproliferative diseases and infections. google.com

Below is a table summarizing some of the key pharmaceutical and agrochemical intermediates synthesized from this compound:

| Intermediate Class | Specific Example | Application Area |

| Dithiane Derivatives | 2-(5-Cyanopentyl)-2-(1-chloroheptyl)-1,3-dithiane | Agrochemical Synthesis |

| Amino Nitriles | 6-Aminohexanenitrile | Pharmaceutical Synthesis |

| Heterocyclic Compounds | Azepane-4-carbonitrile | Medicinal Chemistry |

| Thioamidine Derivatives | S-(5-Cyanopentyl)isothiourea | Pharmaceutical Synthesis |

Contribution to Polymer Chemistry

The unique properties of the nitrile group make this compound a compound of interest in the field of polymer chemistry. The introduction of nitrile functionalities into polymer chains can significantly influence their physical and chemical properties. numberanalytics.com

Research has explored the use of this compound as a precursor for functional monomers. The nitrile group can be transformed into other functional groups, such as amines or amides, which can then be polymerized to create functional polymers. While direct polymerization of this compound is not common, its derivatives are valuable in creating polymers with tailored properties. For instance, the formation of this compound has been observed as a pyrolysis product in the co-pyrolysis of polyvinyl chloride (PVC) and polyamide-6 (PA-6), indicating its potential role in polymer degradation and recycling processes. unibo.itresearchgate.net

The incorporation of nitrile groups into polymer backbones is a well-established strategy for enhancing polymer properties. numberanalytics.com The highly polar nature of the nitrile group leads to strong dipole-dipole interactions between polymer chains, which can result in: researchgate.netlu.se

Increased Glass Transition Temperature (Tg): The strong intermolecular forces restrict the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state. lu.selu.se This leads to polymers with higher thermal stability.

Enhanced Mechanical Properties: The increased intermolecular interactions contribute to higher tensile strength and modulus. lu.se

Improved Chemical and Solvent Resistance: The polarity of the nitrile group can make the polymer less soluble in non-polar solvents. lu.se

Good Adhesion: The polar nitrile groups can interact favorably with various substrates, leading to improved adhesive properties. researchgate.net

Crosslinking Sites: The nitrile groups can serve as reactive sites for crosslinking reactions, which can further enhance the mechanical and thermal properties of the polymer. researchgate.net

The following table illustrates the general effects of nitrile group introduction on polymer properties:

| Property | Influence of Nitrile Group | Rationale |

| Glass Transition Temperature (Tg) | Increase | Strong dipole-dipole interactions restrict chain mobility. lu.selu.se |

| Mechanical Strength | Increase | Enhanced intermolecular forces. lu.se |

| Solvent Resistance | Increase (in non-polar solvents) | Polarity of the nitrile group. lu.se |

| Adhesion | Increase | Polar interactions with substrates. researchgate.net |

| Crosslinking Potential | Provides reactive sites | The triple bond of the nitrile can undergo reactions. researchgate.net |

Mechanistic and Kinetic Studies

Investigation of Reaction Mechanisms and Intermediates

Understanding the step-by-step sequence of a chemical reaction and identifying the transient species involved is central to mechanistic chemistry. For 6-chlorohexanenitrile, a key formation pathway occurs during the thermal degradation of specific polymer blends.

This compound has been identified as a notable product during the co-pyrolysis of polyamide-6 (PA6) and poly(vinyl chloride) (PVC). researchgate.netunibo.itunibo.it The mechanism is initiated by the thermal decomposition of PVC, which eliminates hydrogen chloride (HCl) at elevated temperatures. researchgate.netresearchgate.net This in-situ generated HCl acts as a catalyst, promoting the degradation of the PA6 polymer chains. researchgate.netresearchgate.net

The proposed mechanism involves the following key steps researchgate.net:

Amide Group Hydrolysis : The HCl facilitates the hydrolysis of the amide linkages within the polyamide-6 backbone.

Vinyl Group Formation : This process can lead to the formation of polymer chains with vinyl terminal groups.

HCl Addition : this compound is subsequently formed through the addition of HCl to this vinyl-terminated group. researchgate.net

This HCl-assisted pathway highlights a significant interaction between polymer types in mixed plastic waste, where the degradation products of one polymer (PVC) actively influence the degradation pathway of another (PA6) to yield new compounds. researchgate.netunibo.it Co-pyrolysis experiments of PA6 and PVC have been conducted at temperatures ranging from 700 to 900°C. researchgate.net

While specific studies detailing radical reaction mechanisms for this compound are not extensively documented, the principles of radical chemistry can be applied to understand its potential transformations. Radical reactions involve species with unpaired electrons and typically proceed via a three-stage process: initiation, propagation, and termination. For haloalkanes, these reactions can be initiated by heat or light, leading to the homolytic cleavage of a carbon-halogen bond to form a carbon radical. This reactive intermediate can then participate in a variety of reactions.

In a related context, the synthesis of azepane-4-carbonitrile (B580898) involves using this compound as a precursor, which undergoes intramolecular nucleophilic substitution. While this specific example is an ionic mechanism, it highlights the reactivity of the terminal chloro group which could, under different conditions (e.g., UV light, radical initiators), potentially undergo radical-based transformations.

Kinetic Analysis of Transformation Pathways

Kinetic analysis quantifies the rate of chemical reactions and provides insight into the factors that influence it, such as temperature and concentration. Detailed kinetic studies specifically on the transformation of this compound are limited in available literature.

Theoretical and Computational Chemistry Approaches

Computational methods are powerful tools for investigating reaction mechanisms and predicting chemical properties, offering insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be employed to predict molecular properties, reaction energetics, and transition states. researchgate.netmdpi.com While specific DFT studies focused solely on this compound are not prominent, this method has been applied to understand the thermal degradation of polymers like nylon-6. mdpi.com Such studies calculate the Gibbs free energies of reaction intermediates and products to determine the spontaneity and favorability of different degradation pathways. mdpi.com For instance, DFT calculations can model the energetics of ring-closure reactions or predict the stability of intermediates, guiding the understanding of reaction mechanisms.

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. This can include building 3D representations of molecules like this compound to analyze their structure and conformational possibilities. For more complex processes, reactive molecular dynamics simulations, using force fields like ReaxFF, can model the thermal decomposition of polymers. mdpi.com These simulations provide a dynamic picture of bond-breaking and bond-forming events over time at high temperatures. mdpi.com Such approaches have been used to study the pyrolysis of energetic materials and polymers, offering theoretical guidance for experimental work by predicting reaction products and mechanisms. mdpi.com While not applied specifically to this compound in the reviewed literature, these methods represent a viable approach for future investigations into its reaction pathways.

Compound Index

Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. For 6-chlorohexanenitrile, a combination of nuclear magnetic resonance and vibrational spectroscopy provides a complete picture of its atomic connectivity and functional groups.

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the protons. The ten protons of the aliphatic chain are chemically distinct and give rise to a series of multiplets. The protons closest to the electron-withdrawing chlorine atom (at C6) and the nitrile group (at C2) are shifted downfield. The triplet corresponding to the two protons on C6 (adjacent to the chlorine) is expected around 3.5 ppm, while the triplet for the two protons on C2 (adjacent to the nitrile group) appears around 2.4 ppm. The remaining six protons on C3, C4, and C5 produce overlapping multiplets in the upfield region, typically between 1.5 and 1.9 ppm.

The ¹³C NMR spectrum reveals six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C1) is the most deshielded, appearing significantly downfield around 119 ppm. The carbon atom bonded to the chlorine (C6) is also deshielded and is expected around 44 ppm. The other methylene (B1212753) carbons (C2, C3, C4, and C5) resonate in the range of 16-32 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| C1 (-C≡N) | - | ~119 |

| C2 (-CH₂-CN) | ~2.4 (triplet) | ~17 |

| C3 (-CH₂-) | ~1.7 (multiplet) | ~25 |

| C4 (-CH₂-) | ~1.5 (multiplet) | ~26 |

| C5 (-CH₂-) | ~1.8 (multiplet) | ~32 |

| C6 (-CH₂-Cl) | ~3.5 (triplet) | ~44 |

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the specific functional groups present in this compound. nih.gov These methods are complementary and provide a characteristic "fingerprint" of the molecule.

The most prominent feature in the FTIR and Raman spectra is the stretching vibration of the nitrile group (C≡N). This bond gives rise to a sharp and intense absorption band in the region of 2240-2260 cm⁻¹ in the IR spectrum and a distinct signal in the same region in the Raman spectrum. mit.edumorressier.comspectroscopyonline.com The aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range. orgchemboulder.comlibretexts.org The carbon-chlorine (C-Cl) bond produces a characteristic absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹, though its intensity can vary. scribd.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| Nitrile C≡N | Stretching | 2240 - 2260 | Medium-Strong, Sharp |

| Alkyl C-Cl | Stretching | 600 - 800 | Medium-Strong |

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is essential for separating this compound from starting materials, solvents, and byproducts, thereby allowing for accurate purity assessment and compositional analysis of reaction mixtures.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. It is particularly valuable in monitoring the progress of its synthesis and studying its degradation pathways.

In synthetic applications, such as the nucleophilic substitution reaction between a 1,5-dihalo-pentane and a cyanide salt, GC-MS can be used to track the consumption of reactants and the formation of the this compound product. nih.govresearchgate.net The high separation efficiency of the gas chromatograph resolves the components of the reaction mixture, while the mass spectrometer provides mass information for each component, confirming its identity. This allows for the optimization of reaction conditions and the assessment of the final product's purity.

GC-MS is also instrumental in degradation studies. For instance, the hydrolysis of the nitrile group under acidic or alkaline conditions yields a carboxylic acid (6-chlorohexanoic acid). chemguide.co.uklibretexts.orglumenlearning.com GC-MS can be employed to separate and identify the degradation products, providing insight into the compound's stability and reactivity. illinois.edu The mass spectrometer fragments the parent molecule in a reproducible manner, yielding a mass spectrum that serves as a molecular fingerprint for positive identification.

Advanced Pyrolytic Techniques in Polymer Analysis

While this compound is a small molecule, it can serve as a precursor to monomers used in polymerization. Advanced pyrolytic techniques are crucial for analyzing the structure and thermal decomposition of such resulting polymers.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique used to analyze non-volatile materials like polymers. frontier-lab.com The material is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates) that are characteristic of the original polymer's structure. These fragments are then separated by GC and identified by MS. shimadzu.com

A potential application involving this compound is in the synthesis of Nylon-7. Through chemical modification (reduction of the nitrile to an amine and hydrolysis), this compound can be converted into 7-aminoheptanoic acid. This monomer can then be polymerized to produce Nylon-7, a polyamide. google.com

The Py-GC-MS analysis of this Nylon-7 polymer would yield specific, identifiable fragments. Drawing parallels with the well-studied pyrolysis of Nylon-6, which primarily yields its monomer ε-caprolactam, the pyrolysis of Nylon-7 is expected to produce enantholactam (the seven-membered ring lactam of 7-aminoheptanoic acid) as a major product. researchgate.netacs.org Other observed pyrolyzates would likely include various nitriles, hydrocarbons, and carbon oxides, providing a detailed fingerprint of the polymer's composition and thermal stability. nist.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chlorohexanenitrile, and what factors influence reaction yields?

- Methodological Answer : The primary synthesis involves nucleophilic substitution of 6-chlorohexanol (or analogous precursors) with cyanide sources (e.g., NaCN, KCN) under controlled conditions. For example, treatment of this compound with methylamine yields 6-methylaminohexanenitrile hydrochloride (18% yield) via SN2 mechanisms. Key factors affecting yields include solvent polarity (DMF enhances reactivity), temperature (60–80°C optimal), and catalyst selection (phase-transfer catalysts improve efficiency). Lower yields (<20%) may arise from steric hindrance or competing elimination reactions .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to verify nitrile (-CN) and chloroalkane (-Cl) functional groups.

- IR : Peaks at ~2240 cm (C≡N stretch) and 600–800 cm (C-Cl stretch).

- GC-MS : Confirm molecular ion peaks (e.g., m/z 131.6 for CHClN) and compare retention times with standards.

- Elemental Analysis : Validate empirical formula (CHClN). Ensure purity >95% via HPLC with UV detection .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- Waste Disposal : Follow EPA guidelines for halogenated nitriles (incineration recommended). Document risk assessments using SDS from PubChem or ECHA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For instance, a 2 factorial design can identify interactions between variables.

- Continuous Flow Systems : Reduce reaction time and improve heat transfer compared to batch processes.

- Catalyst Screening : Test ionic liquids (e.g., [BMIM][BF]) or nanocatalysts to enhance selectivity.

- Scale-Up Challenges : Address exothermicity via jacketed reactors and real-time monitoring (e.g., in situ FTIR) .

Q. What computational chemistry methods are applicable to study the reaction mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in substitution reactions.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).

- QSPR Models : Corrogate electronic parameters (Hammett σ) with experimental yields. Validate using Gaussian or ORCA software .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound derivatives?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors ±5%).

- Cross-Validation : Compare results across multiple techniques (e.g., X-ray crystallography vs. computational geometry).

- Literature Meta-Analysis : Use databases like Reaxys to identify trends in reported yields or spectroscopic data.

- Collaborative Replication : Partner with independent labs to verify reproducibility .

Q. What strategies enable the identification of novel bioactivity in this compound analogs?

- Methodological Answer :

- SAR Studies : Synthesize derivatives (e.g., 6-fluorohexanenitrile) and test against enzyme targets (e.g., cytochrome P450).

- High-Throughput Screening : Use microplate assays to evaluate cytotoxicity (IC) or antimicrobial activity.

- Molecular Docking : Predict binding affinities with proteins using AutoDock Vina.

- Toxicokinetics : Assess metabolic pathways via in vitro liver microsome models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.